molecular formula C10H15FN2Si B8006498 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole CAS No. 1392274-37-1

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No.: B8006498
CAS No.: 1392274-37-1
M. Wt: 210.32 g/mol
InChI Key: DXHLOGZHGHGAMC-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a fluorinated pyrazole derivative This compound is notable for its unique structural features, which include a fluorine atom, two methyl groups, and a trimethylsilyl-ethynyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the trimethylsilyl-ethynyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the trimethylsilyl-ethynyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1,3-dimethylpyrazole: Lacks the trimethylsilyl-ethynyl group.

    1,3-dimethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole: Lacks the fluorine atom.

    5-fluoro-1,3-dimethyl-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group.

Uniqueness

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased lipophilicity, enhanced stability, and specific reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-fluoro-1,3-dimethylpyrazol-4-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2Si/c1-8-9(6-7-14(3,4)5)10(11)13(2)12-8/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHLOGZHGHGAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#C[Si](C)(C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167548
Record name 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392274-37-1
Record name 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392274-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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